molecular formula C17H13N3O4 B2570082 (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327174-04-8

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2570082
CAS No.: 1327174-04-8
M. Wt: 323.308
InChI Key: XWCVBTIEKQJGFK-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is recognized in scientific literature as a potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [https://pubmed.ncbi.nlm.nih.gov/26612286/]. This specific activity makes it a critical pharmacological tool for probing the pathological roles of DYRK1A, which is implicated in multiple disease contexts. A primary research application is in the field of neurodegenerative diseases, particularly Alzheimer's disease, where this compound has been demonstrated to effectively reduce the abnormal phosphorylation of Tau protein at the DYRK1A-specific site Thr212, thereby mitigating a key process in neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/26612286/]. Furthermore, due to the gene dosage effect of DYRK1A in Down syndrome, this inhibitor is extensively used to investigate the contribution of this kinase to the cognitive deficits and early-onset neurodegeneration associated with the condition. Beyond neuroscience, its utility extends to diabetes research, where inhibition of DYRK1A has been shown to promote the proliferation of human pancreatic beta cells, offering a potential pathway for regenerative therapies [https://pubmed.ncbi.nlm.nih.gov/26612286/]. The compound's high selectivity and well-defined mechanism of action provide researchers with a reliable means to dissect DYRK1A signaling pathways in models of development and disease.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-15(22)9-1-4-11(5-2-9)20-17-13(16(19)23)7-10-3-6-12(21)8-14(10)24-17/h1-8,21H,(H2,18,22)(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVBTIEKQJGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carbamoylphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially enhancing the compound’s biological activity.

    Reduction: This reaction can be used to modify the chromene core or the carbamoylphenyl group, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a candidate for drug development and biological studies.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

    Industry: The compound’s chemical properties can be exploited in various industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The carbamoylphenyl group can enhance these interactions, increasing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to analogs with variations in the phenylimino substituents, hydroxy/methoxy groups, and halogenation patterns. Key data are summarized in Table 1.

Table 1 : Physicochemical Properties of Chromenone Derivatives
Compound ID Substituents on Phenylimino Group Molecular Weight (g/mol) Retention Time (min) Purity (%) Reference
Target 4-Carbamoylphenyl 316.32 Not reported Not reported
47 (Ev4) 2-Chloro-5-methoxyphenyl 345.06 2.771 36.8
48 (Ev4) 2-Chloro-4-methylphenyl 329.07 2.957 73.4
49 (Ev4) 4-Bromo-2-chlorophenyl 392.96 3.039 67.0
35 (Ev7) 2,3-Dichlorophenyl 349.02 2.834 49.6
36 (Ev7) 2,5-Dichlorophenyl 349.01 2.985 68.3
53 (Ev8) 3,4-Dimethoxyphenyl 341.11 2.613 31.8
56 (Ev10) 3-Carbamoylphenyl 324.10 2.241 45.6
57 (Ev10) 4-Acetamidophenyl 338.11 2.206 43.3
61 (Ev9) 4-(Hexyloxy)phenyl ~379.40 (estimated) Not reported 69.0
Key Observations:

Halogenation Effects: Chloro and bromo substituents (e.g., 47, 49, 35) increase molecular weight and lipophilicity, reflected in longer HPLC retention times (2.771–3.039 min) compared to non-halogenated analogs . Dichlorophenyl derivatives (35, 36) exhibit higher molecular weights (~349 g/mol) but variable purity, suggesting steric challenges during synthesis .

Hydrophilic vs. Lipophilic Groups: The 7-hydroxy group in the target compound enhances hydrophilicity, whereas methoxy (53) or hexyloxy (61) substituents increase lipophilicity. For example, 53 (3,4-dimethoxyphenyl) has a shorter retention time (2.613 min) than chloro analogs, likely due to polar methoxy groups .

Carboxamide vs. Acetamide :

  • Compound 57 (4-acetamidophenyl) has a higher molecular weight (338.11 g/mol) than the target compound, with reduced purity (43.3%), possibly due to steric hindrance from the acetyl group .

Structure-Activity Relationship (SAR) Insights

  • Hydrogen-Boning Capacity: The 7-hydroxy and 4-carbamoyl groups in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-polar analogs like 48 (2-chloro-4-methylphenyl) .
  • Isotopic Substitution : Deuterated analogs (e.g., 58) retain similar physicochemical properties but may exhibit improved metabolic stability in vivo .

Biological Activity

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic derivative of the chromene class, which is known for its diverse biological activities. This compound features a unique structural composition that includes a hydroxyl group at the 7-position and an imino linkage to a 4-carbamoylphenyl group, suggesting potential interactions within biological systems, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of a suitable 4-carbamoylphenyl derivative with a chromene precursor. The formation of the imine bond is crucial for its reactivity and stability. The molecular formula for this compound is C22H16N4O4C_{22}H_{16}N_{4}O_{4} with a molecular weight of approximately 400.394 g/mol .

Biological Activity Overview

Research indicates that chromene derivatives, including This compound , exhibit significant biological activities such as:

  • Antioxidant Properties : These compounds may mitigate cellular toxicity, particularly renal toxicity induced by harmful substances like bisphenol A, suggesting nephroprotective effects due to their antioxidant capabilities .
  • Cytotoxic Effects : Preliminary studies have demonstrated that certain chromene derivatives possess cytotoxic properties against various cancer cell lines, including MOLT-4 and MCF-7 cells .

The biological mechanisms through which this compound operates include:

  • Modulation of Antioxidant Enzyme Activity : It may influence enzymes involved in oxidative stress responses, enhancing cellular defense mechanisms.
  • Induction of Apoptosis : Similar chromene derivatives have been shown to trigger apoptotic pathways in cancer cells by activating caspases and reducing cell migration and invasion .
  • Interaction with Biological Targets : Studies suggest that this compound may interact with enzymes and receptors relevant to oxidative stress pathways, impacting cellular signaling .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to This compound , highlighting their structural features and biological activities:

Compound NameStructural FeaturesNotable Activities
Ethyl 7-hydroxy-2-imino-2H-chromene-3-carboxylateHydroxyl and imino groupsAntioxidant effects against renal toxicity
(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamideBromine substitutionPotential cytotoxicity
(2Z)-2-[(3,4-Dimethoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamideDimethoxy substitutionAnticancer properties

This comparative analysis emphasizes the versatility of chromene derivatives in medicinal chemistry while underscoring the unique attributes of This compound .

Case Studies

Several studies have investigated the cytotoxic effects of chromone derivatives:

  • Cytotoxicity Against Cancer Cells : A study evaluated various chromen derivatives against HL-60, MOLT-4, and MCF-7 cancer cells using MTT assays. Results indicated moderate cytotoxicity across these lines, with specific compounds showing IC50 values as low as 24.4 μM against MOLT-4 cells .
    • Example Findings :
      • Compound 13: IC50 against HL-60 = 42.0 ± 2.7 μM
      • Compound 11: IC50 against MCF-7 = 68.4 ± 3.9 μM

Q & A

Q. What are the common synthetic routes for preparing (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide and related chromene derivatives?

Chromene derivatives are typically synthesized via condensation reactions between substituted phenols and carbonyl-containing precursors. For example:

  • Key steps :

Condensation : Reacting 4-carbamoylphenylamine with 7-hydroxy-3-carboxamide-2H-chromene precursors under acidic or basic conditions to form the imino linkage.

Cyclization : Utilizing microwave-assisted or reflux conditions to promote chromene ring formation .

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of phenol to aldehyde) and reaction time (6–12 hours) improves yields to ~60–75% .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm the Z-configuration of the imino group (δ 8.2–8.5 ppm for imine protons) and carboxamide NH₂ (δ 6.8–7.1 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • X-ray crystallography : Resolve the planar chromene core and hydrogen-bonding network (e.g., O-H···O interactions between hydroxy and carboxamide groups). SHELX software is commonly used for refinement .

Q. How is the in vitro biological activity of this compound assessed?

  • Antimicrobial assays : Disk diffusion or microbroth dilution (MIC values against S. aureus and E. coli) .
  • Anticancer screening : MTT assay (IC₅₀ values in cancer cell lines like MCF-7 or HeLa) .
  • Solvent systems : DMSO for solubility, diluted in culture media (<1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple hydrogen-bonding sites (hydroxy, carboxamide) can lead to varied crystal forms. Slow evaporation (acetone/water) at 4°C promotes single-crystal growth .
  • Refinement challenges : SHELXL refines disordered solvent molecules using PART and SIMU instructions. R-factors <5% indicate high-quality data .

Q. How can solubility limitations in biological assays be mitigated?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80) to enhance aqueous solubility .
  • Prodrug strategies : Esterify the carboxamide group (e.g., methyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., DNA gyrase for antimicrobial activity).
  • DFT calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .

Q. How do structural modifications influence the compound’s bioactivity?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity (MIC reduced by 50%) .
  • Hydroxy group removal abolishes antioxidant activity, confirming its role in radical scavenging .

Q. How should researchers address contradictions in reported biological data?

  • Standardize protocols : Adopt CLSI guidelines for MIC assays to minimize variability .
  • Control variables : Test cytotoxicity (via LDH assay) to distinguish specific activity from general toxicity .

Q. What strategies optimize reaction yields during synthesis?

  • Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate imine formation (reaction time reduced to 3 hours) .
  • Microwave-assisted synthesis : Achieve 85% yield in 30 minutes (100°C, 150 W) compared to 60% yield via conventional reflux .

Q. Can this compound exhibit synergistic effects with existing therapeutics?

  • Combination studies : Test with β-lactam antibiotics (e.g., cefiderocol) against multidrug-resistant P. aeruginosa. Check FIC indices ≤0.5 for synergy .

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